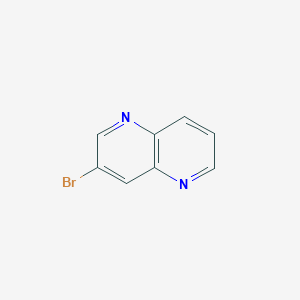

3-Bromo-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTDPFYKQAQVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512182 | |

| Record name | 3-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-71-8 | |

| Record name | 3-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-1,5-naphthyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.96 | d | 2.1 | H-4, H-8 |

| 8.56 | s | H-2 | |

| 8.36 | d | 8.5 | H-6 |

| 7.69-7.56 | m | H-7 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for this compound has been found in the searched literature. Data for related naphthyridine derivatives suggest that the aromatic carbons would appear in the range of 120-160 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1400 | Aromatic C=C and C=N ring stretching |

| Below 900 | C-H out-of-plane bending |

Note: Specific experimental IR absorption peaks for this compound are not available in the searched literature. The provided data is based on the expected absorptions for aromatic and N-heterocyclic compounds.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 208/210 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 129 | [M-Br]⁺ (Loss of bromine radical) |

Note: The above data represents the expected major peaks in an electron ionization (EI) mass spectrum. The characteristic 1:1 isotopic pattern for bromine is a key identifier.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 1,5-naphthyridine.[1][2]

Procedure:

-

To a solution of 1,5-naphthyridine (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid, a 1 M solution of bromine in acetic acid is added slowly at 85 °C.[1]

-

The reaction mixture is stirred at this temperature for several hours.

-

After completion, the reaction is cooled to room temperature, and the acetic acid is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a solid.[1]

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A small amount of the solid this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: CDCl₃

-

Temperature: Room temperature.

-

Pulse Program: Standard proton pulse sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

-

KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: A suitable mass range is scanned to detect the molecular ion and fragment ions (e.g., m/z 50-300).

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced characterization techniques.

References

Unveiling the Structural Architecture of 3-Bromo-1,5-naphthyridine: A Technical Guide

Disclaimer: As of the time of this writing, a publicly available, experimentally determined crystal structure for 3-Bromo-1,5-naphthyridine could not be located in surveyed crystallographic databases. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive, albeit hypothetical, framework for the crystal structure analysis of this compound. The quantitative data and experimental protocols presented herein are based on the known crystal structure of the closely related molecule, 3-bromoquinoline, and established methodologies for the synthesis and analysis of similar small organic molecules. This document is intended to serve as an illustrative example and a practical template for the investigation of this compound and its derivatives.

The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a bromine substituent at the 3-position can profoundly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological target engagement. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for rational drug design and development. This technical guide outlines the key aspects of the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction analysis and structural elucidation.

Data Presentation

The following tables summarize the hypothetical crystallographic data and key geometric parameters for this compound, derived from the crystal structure of 3-bromoquinoline.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₈H₅BrN₂ |

| Formula Weight | 209.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 7.379(3) |

| b (Å) | 16.321(5) |

| c (Å) | 6.299(2) |

| α (°) | 90 |

| β (°) | 108.06(3) |

| γ (°) | 90 |

| Volume (ų) | 720.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.928 |

| Absorption Coefficient (mm⁻¹) | 6.775 |

| F(000) | 408 |

Table 2: Hypothetical Selected Bond Lengths for this compound

| Bond | Length (Å) |

| Br1 - C3 | 1.898(6) |

| N1 - C2 | 1.314(8) |

| N1 - C8a | 1.368(7) |

| N5 - C4a | 1.371(7) |

| N5 - C6 | 1.316(8) |

| C2 - C3 | 1.362(9) |

| C3 - C4 | 1.412(9) |

| C4 - C4a | 1.411(8) |

| C4a - C8a | 1.412(8) |

| C6 - C7 | 1.355(10) |

| C7 - C8 | 1.397(9) |

| C8 - C8a | 1.401(8) |

Table 3: Hypothetical Selected Bond Angles for this compound

| Atoms | Angle (°) |

| C2 - N1 - C8a | 117.3(5) |

| C6 - N5 - C4a | 117.2(5) |

| N1 - C2 - C3 | 123.6(6) |

| Br1 - C3 - C2 | 123.1(5) |

| Br1 - C3 - C4 | 118.0(5) |

| C2 - C3 - C4 | 118.9(6) |

| C3 - C4 - C4a | 120.9(6) |

| N5 - C4a - C4 | 121.7(6) |

| N5 - C4a - C8a | 117.8(5) |

| C4 - C4a - C8a | 120.5(6) |

| N5 - C6 - C7 | 123.9(7) |

| C6 - C7 - C8 | 118.9(7) |

| C7 - C8 - C8a | 120.0(6) |

| N1 - C8a - C8 | 122.1(6) |

| N1 - C8a - C4a | 117.0(5) |

| C8 - C8a - C4a | 120.9(6) |

Experimental Protocols

The following sections detail the hypothetical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound is a modification of the Skraup synthesis.[1]

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (catalyst)

-

Nitrobenzene (oxidizing agent)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 3-aminopyridine (1 equivalent), glycerol (3 equivalents), and a catalytic amount of ferrous sulfate is prepared in a round-bottom flask.

-

Concentrated sulfuric acid is added cautiously to the mixture while cooling in an ice bath.

-

Nitrobenzene (1.2 equivalents) is added as an oxidizing agent.

-

The reaction mixture is heated to 130-140 °C for 4-6 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The acidic solution is carefully neutralized with a sodium hydroxide solution until a basic pH is achieved.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1,5-naphthyridine.

-

The purified 1,5-naphthyridine is then subjected to bromination. It is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent) and treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., iron(III) bromide).

-

The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane).

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is placed in a small, clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes.

-

The vial is left undisturbed in a vibration-free environment at a constant, cool temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound should form.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data collection is performed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.

-

The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection using a cryostream or a temperature controller.

-

A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).

-

The collected data are processed, including integration of the reflection intensities and correction for Lorentz and polarization effects. An empirical absorption correction is also applied.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The initial structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

-

The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.

Caption: A flowchart illustrating the synthesis and crystal structure analysis workflow for this compound.

Caption: Logical relationship between the core scaffold, substituent, and resulting molecular properties.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-1,5-naphthyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1,5-naphthyridine, a key intermediate in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a standardized experimental protocol for researchers to determine precise solubility values.

Qualitative Solubility Profile

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is scarce, the following table is provided as a template for researchers to systematically record their experimental findings. This standardized format facilitates easy comparison of solubility across a range of common organic solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Alcohols | ||||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ethers | ||||

| Diethyl ether | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| 1,4-Dioxane | 25 | |||

| Esters | ||||

| Ethyl acetate | 25 | |||

| Halogenated | ||||

| Dichloromethane (DCM) | 25 | |||

| Chloroform | 25 | |||

| Amides | ||||

| Dimethylformamide (DMF) | 25 | |||

| Dimethyl sulfoxide (DMSO) | 25 | |||

| Hydrocarbons | ||||

| Toluene | 25 | |||

| Hexane | 25 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

References

Potential Biological Activities of 3-Bromo-1,5-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The strategic introduction of a bromine atom at the 3-position of the 1,5-naphthyridine core provides a versatile synthetic handle for the development of novel derivatives with potentially enhanced or novel therapeutic activities. This technical guide provides a comprehensive overview of the potential biological activities of 3-Bromo-1,5-naphthyridine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development in this area.

Anticancer Activity

Derivatives of the 1,5-naphthyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and various kinases.

Topoisomerase I Inhibition

A variety of phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity. Several of these compounds have exhibited inhibitory effects on Topoisomerase I (Top1) and antiproliferative activity against human colon cancer cells (COLO 205)[1][2][3]. While specific data for 3-bromo derivatives is limited, the functionalization of the 3-position offers a promising avenue for developing potent Top1 inhibitors.

Kinase Inhibition

The 1,5-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Notably, novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5[4][5].

Table 1: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5 [4][5]

| Compound | Structure | ALK5 IC50 (nM) |

| 15 | Aminothiazole derivative | 6 |

| 19 | Pyrazole derivative | 4 |

Antimicrobial Activity

Naphthyridine compounds, in general, are known for their broad-spectrum antimicrobial activity[6][7][8]. While specific studies on this compound derivatives are not extensively reported, the core scaffold's inherent antimicrobial potential suggests that derivatives at the 3-position could yield novel antibacterial and antifungal agents. Further screening of a library of 3-substituted-1,5-naphthyridines is warranted to explore this potential.

Experimental Protocols

Synthesis of 3-Aryl-1,5-Naphthyridines via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the synthesis of 3-aryl-1,5-naphthyridines from this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Cesium carbonate)

-

Degassed Toluene

-

Water

-

Ethyl acetate

-

Celite®

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene and water (e.g., 4:1 v/v) to the tube.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

The filtrate can then be purified by column chromatography to yield the desired 3-aryl-1,5-naphthyridine.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

The Reactive Landscape of the 1,5-Naphthyridine Ring System: A Technical Guide for Researchers

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This is, in part, due to the versatile reactivity of the ring system, which allows for the introduction of diverse functionalities. This in-depth technical guide provides a comprehensive overview of the reactivity of the 1,5-naphthyridine core, detailed experimental protocols for key transformations, and a summary of its role as an inhibitor of crucial biological pathways.

Reactivity of the 1,5-Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous to that of quinoline, characterized by its susceptibility to electrophilic and nucleophilic attack, as well as its utility in metal-catalyzed cross-coupling reactions.[1]

Electrophilic Aromatic Substitution

The pyridine rings in 1,5-naphthyridine are electron-deficient, which generally deactivates them towards electrophilic aromatic substitution. Reactions typically require forcing conditions, and the regioselectivity is influenced by the electronic nature of the substituents and the reaction conditions. For instance, nitration of benzonaphthyridines with a nitric acid/sulfuric acid mixture tends to occur on the benzene ring.[2]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,5-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the 2, 4, 6, or 8 positions. This reactivity is a cornerstone for the functionalization of the naphthyridine core.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the C-C and C-N bond formation on the 1,5-naphthyridine scaffold. These reactions offer a versatile approach to introduce a wide range of substituents with high efficiency and functional group tolerance.

Data Presentation: A Summary of Key Reactions

The following tables summarize quantitative data for various reactions performed on the 1,5-naphthyridine ring system, providing a comparative overview of different synthetic methodologies.

Table 1: Electrophilic Aromatic Substitution

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,5-Naphthyridine | HNO₃/H₂SO₄ | 3-Nitro-1,5-naphthyridine & 3,7-Dinitro-1,5-naphthyridine | Mixture | [General Aromatic Nitration Principles] |

Table 2: Nucleophilic Aromatic Substitution

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Chloro-1,5-naphthyridine | NH₃, 140 °C, sealed tube | 4-Amino-1,5-naphthyridine | Good | [3] |

| 2-Chloro-1,5-naphthyridine | Various amines, Cs₂CO₃, 110 °C | 2-Amino-1,5-naphthyridine derivatives | Good | [2] |

| 4-Chloro-1,5-naphthyridine | NaOMe, MeOH, reflux | 4-Methoxy-1,5-naphthyridine | Not specified | [4] |

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst/Ligand/Base/Solvent/Temp | Product | Yield (%) | Reference |

| 2-Iodo-1,5-naphthyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80-100 °C | 2-Aryl-1,5-naphthyridine | High | [5] |

| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 100 °C | 3-Aryl-1,5-naphthyridine | Not specified | [5] |

| 4,8-Dibromo-1,5-naphthyridine | Arylboronic acid | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C | 4,8-Diaryl-1,5-naphthyridine | Not specified | [5] |

| 2-Chloro-1,5-naphthyridine | Various amines | Pd(OAc)₂, XantPhos, Cs₂CO₃ or NaOtBu, Toluene or Dioxane, 100-120 °C | 2-Amino-1,5-naphthyridine derivatives | Good | [6] |

Experimental Protocols

This section provides detailed methodologies for key transformations on the 1,5-naphthyridine ring system.

Electrophilic Aromatic Substitution: Nitration of 1,5-Naphthyridine (Representative Protocol)

Materials:

-

1,5-Naphthyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 1,5-naphthyridine to the cooled sulfuric acid with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of 1,5-naphthyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the nitrated products.

Nucleophilic Aromatic Substitution: Amination of 4-Chloro-1,5-naphthyridine

Materials:

-

4-Chloro-1,5-naphthyridine

-

Ammonia (e.g., in 1,4-dioxane)

-

Sealed tube or pressure vessel

Procedure:

-

Place 4-chloro-1,5-naphthyridine and a solution of ammonia in a sealed tube.

-

Heat the sealed tube to 140 °C for the required reaction time (monitor by TLC).

-

After cooling to room temperature, carefully open the sealed tube.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-amino-1,5-naphthyridine.[3]

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine

Materials:

-

2-Iodo-1,5-naphthyridine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodo-1,5-naphthyridine (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous DMF to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,5-naphthyridine.[5]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological signaling pathways involving 1,5-naphthyridine derivatives.

Caption: A representative workflow for the synthesis and functionalization of a 1,5-naphthyridine derivative.

Caption: The TGF-β signaling pathway and its inhibition by a 1,5-naphthyridine derivative at the TGF-βRI (ALK5) kinase.[1][2]

References

- 1. benthamscience.com [benthamscience.com]

- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]

- 6. Hydroxy tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of RHS moiety (Part-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel 3-Substituted-1,5-Naphthyridine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 3-substituted-1,5-naphthyridine analogs, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. This document details key synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of reaction mechanisms and experimental workflows.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic introduction of substituents at the 3-position of this core structure has been a focal point of medicinal chemistry efforts to modulate pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. These efforts have led to the discovery of promising kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.[1] This guide will focus on the practical aspects of synthesizing and evaluating these valuable compounds.

Key Synthetic Strategies

The functionalization of the 1,5-naphthyridine core at the 3-position is predominantly achieved through modern cross-coupling reactions and classical nucleophilic substitution methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds on the 1,5-naphthyridine nucleus.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the 1,5-naphthyridine ring.[2] This reaction involves the palladium-catalyzed coupling of a 3-halo-1,5-naphthyridine with a boronic acid or its ester derivative in the presence of a base.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the construction of C-N bonds.[3] This palladium-catalyzed reaction facilitates the coupling of a 3-halo-1,5-naphthyridine with a broad range of primary and secondary amines, providing access to a diverse library of 3-amino-1,5-naphthyridine derivatives.[3]

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) offers a direct method for the introduction of various nucleophiles at the 3-position, particularly when the 1,5-naphthyridine ring is activated by electron-withdrawing groups.[4] This method is often employed for the synthesis of amino, alkoxy, and cyano-substituted analogs.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1,5-Naphthyridine with Various Boronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 78 | [2] |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 24 | 65 | [2] |

| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 72 | [2] |

Table 2: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 110 | 12 | 92 | [3] |

| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 75 | [3] |

| 3 | Benzylamine | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 110 | 18 | 88 | [3] |

| 4 | N-Methylpiperazine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | 81 | [3] |

Table 3: Spectroscopic Data for Representative 3-Substituted-1,5-Naphthyridine Analogs

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z | Reference |

| 3-Phenyl-1,5-naphthyridine | 9.15 (d, 1H), 8.80 (d, 1H), 8.30 (d, 1H), 7.85-7.75 (m, 3H), 7.60-7.50 (m, 3H) | 153.5, 151.8, 142.3, 138.0, 136.8, 130.1, 129.2, 128.9, 127.5, 121.9 | 207.1 [M+H]⁺ | [5] |

| 3-Morpholino-1,5-naphthyridine | 9.05 (d, 1H), 8.70 (d, 1H), 8.20 (d, 1H), 7.60 (dd, 1H), 7.40 (d, 1H), 3.95 (t, 4H), 3.40 (t, 4H) | 155.2, 150.9, 140.1, 137.2, 135.9, 121.5, 118.3, 66.8, 51.5 | 216.1 [M+H]⁺ | [3] |

Table 4: Biological Activity of 3-Substituted-1,5-Naphthyridine Analogs as Kinase Inhibitors

| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Aminothiazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 | [1][6] |

| Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 | [1][6] |

| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4) | Nanomolar affinity | [1] |

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 | [1] |

| 1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-one | c-Met | 2600 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Appropriate arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Degassed Toluene and Water

-

Ethyl acetate

-

Celite®

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).[2]

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene and water (e.g., 4:1 v/v) to the tube.[2]

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.[2]

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[2]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,5-naphthyridine.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

-

This compound

-

Desired amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XantPhos)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XantPhos (0.02 mmol, 2 mol%).[3]

-

Add anhydrous toluene (5 mL).

-

Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[3]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1,5-naphthyridine.

Mandatory Visualizations

Catalytic Cycles

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-Aryl-1,5-naphthyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[2][3] This application note provides a detailed protocol for the efficient synthesis of 3-aryl-1,5-naphthyridines via the Suzuki-Miyaura coupling of 3-Bromo-1,5-naphthyridine.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling involves the reaction of a halo-1,5-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[2][3]

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted synthesis of 3-aryl-1,5-naphthyridines is of significant interest in medicinal chemistry for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for the construction of C-C bonds, enabling the introduction of diverse aryl groups at the C-3 position of the 1,5-naphthyridine core.[1] This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-1,5-naphthyridines via palladium-catalyzed methods.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of aryl-1,5-naphthyridines. While specific data for the 3-aryl substitution is limited in publicly available literature, the presented data for other positions on the 1,5-naphthyridine ring illustrates the general efficiency and scope of the Suzuki-Miyaura coupling for this scaffold.

| Entry | Halonaphthyridine | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromo-1,5-naphthyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | ~85 (estimated) | General Protocol |

| 2 | 2-Iodo-1,5-naphthyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 2 | 92 | [2] |

| 3 | 2-Iodo-1,5-naphthyridine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 2 | 89 | [2] |

| 4 | 4-Iodo-1,5-naphthyridine | Benzylzinc Bromide | CoCl₂ (5) | - | THF | 25 | 0.5 | 85 | [3] |

| 5 | 8-Bromo-2-methoxy-1,5-naphthyridine | 2-Chlorophenylboronic acid | Not Specified | Not Specified | Not Specified | Reflux | Not Specified | Good | [4] |

| 6 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂ (dba)₃ (2) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [5] |

| 7 | 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 92 | [6] |

*Note: Entries 6 and 7 are examples of Suzuki-Miyaura couplings on other nitrogen-containing heterocycles, included to demonstrate the broader applicability of the palladium catalysts and reaction conditions to similar substrates.[5][6]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the synthesis of 3-aryl-1,5-naphthyridines. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating block or oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe. Finally, add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-1,5-naphthyridine.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-aryl-1,5-naphthyridines.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and is of significant interest in medicinal chemistry.[1] The introduction of an amino group to this core structure via the Buchwald-Hartwig amination has become a powerful and versatile synthetic strategy.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a wide array of primary and secondary amines under relatively mild conditions.[1] The resulting amino-1,5-naphthyridines are crucial intermediates and final products in drug discovery programs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-1,5-naphthyridine.

Reaction Principle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction mechanism involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[2] The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[1]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

-

Reductive Elimination: The desired 3-amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]

The selection of an appropriate ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-1,5-naphthyridines, which can serve as a guide for the amination of this compound.

| Entry | Halo-1,5-naphthyridine | Amine | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-1,5-naphthyridine | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 85[1] |

| 2 | 2-Chloro-1,5-naphthyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92[1] |

| 3 | 4-Bromo-1,5-naphthyridine | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78[1] |

| 4 | 2-Bromo-1,5-naphthyridine | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 110 | 20 | 81[1] |

Experimental Protocols

The following protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound. This is a general guideline and may require optimization for specific amine substrates.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., Cesium carbonate, 1.4 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous solvent (e.g., toluene, 5 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1,5-naphthyridine derivative.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, and it has wide applications in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] These notes provide detailed protocols for the Sonogashira coupling of 3-Bromo-1,5-naphthyridine, a key intermediate in the development of novel therapeutics.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Figure 1. General reaction scheme.

Key Reaction Parameters

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl.[3]

Catalysts and Ligands: Palladium catalysts are central to the Sonogashira reaction. Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The choice of phosphine ligands can also be critical, with bulky and electron-rich ligands often leading to more efficient coupling.[4]

Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which increases the reaction rate.[2] While effective, the use of copper can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere.[2] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[2]

Base: An amine base, such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine, is required to deprotonate the terminal alkyne.[5] The base can sometimes also serve as the solvent.[3]

Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN) being common choices.[3][6][7] The reaction is typically carried out under anhydrous and anaerobic conditions.[5]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromopyridine HCl | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | TEA (~3) | CH₃CN | Reflux | 8 | 88[6] |

| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | 89[3] |

| 3 | Iodopyridines | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (excess) | DMF | 65 | - | 71-95[7] |

| 4 | Aryl Bromide | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Diisopropylamine (3) | THF | 60 | 16 | -[1] |

Experimental Protocols

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Anhydrous base (e.g., triethylamine or diisopropylamine, 3-7 equivalents)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

-

Addition of Reagents: Add this compound and the anhydrous solvent.

-

Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Addition of Base and Alkyne: Add the anhydrous base and the terminal alkyne to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-1,5-naphthyridine.

Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. depts.washington.edu [depts.washington.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Heck Reaction of 3-Bromo-1,5-naphthyridine with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the naphthyridine ring.[1][2] This document provides detailed application notes and a representative protocol for the Heck reaction of 3-Bromo-1,5-naphthyridine with various alkenes, offering a foundational methodology for the synthesis of novel 3-substituted-1,5-naphthyridine derivatives.

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Data Presentation: Comparative Heck Reaction Conditions for Heteroaromatic Bromides

While specific yield data for the Heck reaction of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for analogous heteroaromatic bromides. This data serves as a valuable reference for reaction optimization.

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa | Ethanol | 140 (mw) | 0.5 | 71[1] |

| 2 | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (2) / SPhos (4) | NaOAc | Dioxane | 100 | 24 | 92[3] |

| 3 | 4-Bromoanisole | n-Butyl acrylate | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ | DMAc | 120 | <3 | >95[4][5] |

| 4 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (1) | AcONa / Et₄NCl | DMF | 100 | - | -[6] |

| 5 | 3-Bromo-7-chloro-1-benzothiophene | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate[7] |

Experimental Protocols

This section provides a representative experimental protocol for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. This protocol is adapted from established methodologies for similar heteroaromatic bromides.[1][3][7]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., potassium carbonate) followed by the anhydrous solvent (e.g., DMF).

-

Alkene Addition: Add the alkene (e.g., styrene) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-alkenyl-1,5-naphthyridine.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Heck reaction.

Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 4. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System [organic-chemistry.org]

- 5. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 7. benchchem.com [benchchem.com]

Preparation of 3-Alkynyl-1,5-Naphthyridine Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potential as kinase inhibitors. The introduction of an alkynyl group at the 3-position of the 1,5-naphthyridine core offers a versatile handle for further functionalization through click chemistry or for direct interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of 3-alkynyl-1,5-naphthyridine compounds, primarily focusing on the Sonogashira cross-coupling reaction.

Synthetic Strategy Overview

The principal synthetic route to 3-alkynyl-1,5-naphthyridines involves a two-step process:

-

Synthesis of a 3-halo-1,5-naphthyridine precursor: This is typically achieved through a modified Skraup reaction to construct the 1,5-naphthyridine core with subsequent halogenation, or through direct halogenation of the 1,5-naphthyridine ring. 3-bromo-1,5-naphthyridine is a commonly used intermediate.

-

Sonogashira cross-coupling: This palladium-catalyzed cross-coupling reaction between the 3-halo-1,5-naphthyridine and a terminal alkyne is a robust and efficient method for the formation of the C(sp²)-C(sp) bond.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a modified Skraup reaction.

Materials:

-

3-Aminopyridine

-

Glycerol

-

Sodium m-nitrobenzenesulfonate

-

Sulfuric acid

-

Sodium hydroxide

-

Chloroform

-

Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cautiously add sodium m-nitrobenzenesulfonate.

-

Add 3-aminopyridine to the mixture.

-

Slowly add glycerol to the reaction mixture, maintaining the temperature below 120 °C.

-

Heat the mixture to 140-150 °C for 4-5 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Extract the aqueous layer with chloroform (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with various terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, 1-hexyne, trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Add anhydrous DMF or THF (10 mL) and triethylamine (3.0 mmol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-1,5-naphthyridine.

Data Presentation

The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes. The data provided is representative and may vary based on the specific reaction conditions and scale. For closely related substrates like 2-amino-3-bromopyridines, high yields (72-96%) have been reported for a wide range of terminal alkynes under similar conditions.[1]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(Phenylethynyl)-1,5-naphthyridine | ~59* |

| 2 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-1,5-naphthyridine | N/A |

| 3 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-1,5-naphthyridine | N/A |

| 4 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine | N/A |

*Note: This yield is based on a reported synthetic scheme and may not reflect an optimized procedure. N/A indicates that specific yield data for the coupling with this compound was not available in the surveyed literature; however, these are common coupling partners in Sonogashira reactions.

Biological Activity and Signaling Pathways

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several protein kinases, playing a crucial role in cell signaling pathways implicated in diseases such as cancer and fibrosis. The 3-alkynyl-1,5-naphthyridine scaffold serves as a valuable starting point for the development of targeted kinase inhibitors.

Kinase Inhibition by 1,5-Naphthyridine Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) |

| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 |

| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR) | Nanomolar affinity |

| 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one | c-Met | 2600 |

Signaling Pathway Inhibition

The following diagrams illustrate the signaling pathways targeted by 1,5-naphthyridine-based inhibitors.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the preparation of 3-alkynyl-1,5-naphthyridine compounds. The Sonogashira coupling is a highly effective method for the introduction of various alkynyl moieties onto the 1,5-naphthyridine core. These compounds are valuable precursors for the synthesis of more complex molecules and have significant potential in the development of novel kinase inhibitors for the treatment of a range of diseases. Further optimization of the Sonogashira reaction conditions for specific substrates is encouraged to maximize yields and purity.

References

Application Notes and Protocols for the Synthesis of c-Met Inhibitors Using 3-Bromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-1,5-naphthyridine as a key building block in the synthesis of potent c-Met kinase inhibitors. The methodologies outlined are based on established synthetic strategies, including the Suzuki-Miyaura cross-coupling reaction, and are intended to guide researchers in the development of novel therapeutics targeting the c-Met signaling pathway.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers.[3] Consequently, c-Met has emerged as a significant target for cancer therapy. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a major focus of drug discovery efforts. The 1,5-naphthyridine scaffold has been identified as a promising core structure for the development of potent and selective c-Met inhibitors.

The Role of this compound

This compound serves as a versatile starting material for the synthesis of a variety of c-Met inhibitors. The bromine atom at the 3-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitory potency and pharmacokinetic properties of the final compounds.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor initiates a signaling cascade that activates downstream pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to cell growth, survival, and motility.[4][5] Inhibitors targeting the kinase domain of c-Met block these downstream signals.

Caption: Simplified c-Met signaling pathway and the point of intervention for kinase inhibitors.

Experimental Protocols

The following protocols describe the synthesis of a 3-aryl-1,5-naphthyridine derivative as a c-Met inhibitor, utilizing a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

The overall synthetic strategy involves the coupling of this compound with a suitable arylboronic acid, followed by further modifications if necessary to arrive at the final inhibitor.

Caption: General workflow for the synthesis and evaluation of 3-aryl-1,5-naphthyridine c-Met inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 equivalents)

-

Degassed solvents (e.g., Toluene and Water, 4:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

-

Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

-

Add degassed toluene and water (4:1 v/v) to the reaction mixture via syringe.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-